Lipophilicity (LogP) Benchmarking Against Key Benzyl Bromide Scaffolds
The logP value of 1-(bromomethyl)-2,5-difluoro-4-methoxybenzene is 2.87 . This value is directly comparable to 4-methoxybenzyl bromide (logP = 2.83) and 2,5-difluorobenzyl bromide (logP = 2.7) [1]. The compound's logP is slightly higher than the difluoro analog without the methoxy group, reflecting the combined lipophilic contributions of both fluorine and methoxy substituents. This intermediate logP is critical for optimizing membrane permeability in early-stage drug discovery.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 |
| Comparator Or Baseline | 4-Methoxybenzyl bromide: LogP = 2.83; 2,5-Difluorobenzyl bromide: LogP = 2.7 |
| Quantified Difference | +0.04 to +0.17 LogP units vs. comparators |
| Conditions | Calculated values from chemical databases |
Why This Matters
A 0.17 unit increase in logP can significantly affect a compound's bioavailability and permeability profile in medicinal chemistry campaigns, making this building block a more suitable candidate for lead optimization where moderate lipophilicity is desired.
- [1] BaseChem. 2,5-Difluorobenzyl bromide. CAS: 85117-99-3. XlogP: 2.7. https://www.basechem.org/chemical/18969 View Source
